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Compound of Interest

Compound Name: DSR-141562

Cat. No.: B2406171

An In-Depth Technical Guide to DSR-141562: A Novel Phosphodiesterase 1 (PDE1) Inhibitor

Introduction

DSR-141562 is a novel, orally active, and brain-penetrant selective inhibitor of
phosphodiesterase 1 (PDE1).[1] Developed by Sumitomo Dainippon Pharma, this compound
has been investigated for its therapeutic potential in treating schizophrenia, including its
positive symptoms, negative symptoms, and associated cognitive impairments.[2][3]
Phosphodiesterases are a superfamily of enzymes that degrade cyclic nucleotides, specifically
cyclic adenosine monophosphate (CAMP) and cyclic guanosine monophosphate (cGMP),
thereby regulating a vast array of intracellular signaling pathways.[4][5] The PDE1 family is
unique in that its activity is stimulated by the calcium-calmodulin (Ca2+/CaM) complex,
providing a direct link between calcium signaling and cyclic nucleotide-mediated pathways.[4]
[6] DSR-141562 shows preferential selectivity for the PDE1B isoform, which is predominantly
expressed in the brain and is believed to play a key role in modulating dopaminergic and
glutamatergic signal transduction.[1][3]

This technical guide provides a comprehensive overview of DSR-141562, summarizing its
mechanism of action, in vitro and in vivo data from preclinical studies, and the experimental
protocols used for its evaluation.

Core Mechanism of Action: PDE1 Inhibition

The primary mechanism of action for DSR-141562 is the competitive inhibition of the PDE1
enzyme. PDE1 enzymes hydrolyze both cAMP and cGMP to their inactive 5'-monophosphate
forms (5'-AMP and 5'-GMP).[5] By inhibiting PDE1, DSR-141562 prevents this degradation,
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leading to an accumulation of intracellular cAMP and cGMP. These second messengers, in
turn, activate downstream effectors such as protein kinase A (PKA) and protein kinase G
(PKG), which modulate neuronal function and synaptic plasticity.[5] The activity of PDEL1 is
dependent on calcium and calmodulin, positioning it as a crucial integrator of Ca2+ and cyclic
nucleotide signaling cascades.[4]
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Caption: Mechanism of DSR-141562 action on the PDE1 signaling pathway.

Quantitative Data Summary

The preclinical profile of DSR-141562 is characterized by its potent and selective inhibitory
activity against PDEL1 isoforms and its favorable pharmacokinetic properties, including brain
penetration.
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Target Enzyme IC50 (nM) Source(s)
Human PDE1A 97.6 [1][7]
Human PDE1B 43.9 [11[7]
Human PDE1C 431.8 [1][7]
Human PDE2A 2480 [7]

DSR-141562 demonstrates 2.2-fold and 9.8-fold selectivity for PDE1B over PDE1A and
PDE1C, respectively.[7]

Table 2: Pharmacokinetic and Pharmacodynamic
Properties
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Parameter

Species

Dose

Result Source(s)

Brain Penetration

Rat

30 mg/kg (p.o.)

Good brain
uptake with an
unbound drug
brain-to-blood
concentration
ratio of 0.99.

cGMP Elevation
(Brain)

Rat

10 mg/kg (p.o.)

Slight but
significant
increase in
cGMP in the

frontal cortex and

[1]

striatum.

cGMP Elevation
(CSF)

Monkey

30 mg/kg or 100
mg/kg (p.o.)

Significant
increase in
cerebrospinal
fluid (CSF)
cGMP

concentration.

[1](21(3]

cGMP
Enhancement
(Brain, with D1
Agonist)

Mouse

10 mg/kg (p.o.)

Potently
enhanced the
cGMP increase
induced by a
dopamine D1

receptor agonist.

Table 3: Summary of Preclinical Efficacy in

Schizophrenia Models
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. Dose Range
Model Species (p.0.) Key Outcome Source(s)
p-o.
) Potently inhibited
Methamphetamin o
hyperactivity with
e-Induced -
Rat 3-30 mg/kg minimal effecton  [1][3][7]
Locomotor
o spontaneous
Hyperactivity o
activity.
- Significantly
Phencyclidine
reversed the
(PCP)-Induced )
] ) Mouse 0.3-3 mg/kg decrease in [1112][3]
Social Interaction o )
- social interaction
Deficit )
time.
PCP-Induced Reversed
Novel Object cognitive deficits
= Rat 0.3-3 mg/kg ) ) [2][3]
Recognition in novel object
Deficit recognition.
Improved
Object Retrieval success rate and
. Common )
with Detour Task 3 and 30 mg/kg performance in [2][3]
N Marmoset -
(Cognition) the cognitive
task.
Did not induce
Catalepsy )
Rat 1-100 mg/kg any signs of [3]
Assessment
catalepsy.

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the interpretation and replication of scientific

findings. The following sections summarize the methodologies employed in the preclinical
evaluation of DSR-141562 based on published reports.

In Vitro PDE1 Inhibition Assay
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A standard enzymatic assay is used to determine the half-maximal inhibitory concentration
(IC50) of DSR-141562 against recombinant human PDEL1 isoforms.

Start:
Prepare Assay Components

Recombinant PDE1 Enzyme
+ Ca?*/Calmodulin
+ DSR-141562 (various conc.)

:

Pre-incubation to allow
inhibitor binding

Add Substrate:

3H-cAMP or 3H-cGMP

Incubate to allow
enzymatic reaction

Stop Reaction

(e.g., heat inactivation)

Add Snake Venom
(hydrolyzes 3H-5'-AMP)
Separate product (*H-adenosine)
from substrate via chromatography

:

Quantify radioactivity
(Scintillation Counting)

Calculate % Inhibition
and determine ICso value
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Caption: Generalized workflow for an in vitro PDEL inhibition radioenzymatic assay.

Methodology:

e Enzyme Activation: Recombinant human PDE1A, PDE1B, or PDE1C is incubated with Ca2+
and Calmodulin (CaM) to ensure full enzymatic activation.

e Inhibitor Incubation: The activated enzyme is pre-incubated with varying concentrations of
DSR-141562.

o Reaction Initiation: The enzymatic reaction is started by adding a radiolabeled substrate,
typically tritium-labeled cGMP ([3H]-cGMP) or cAMP ([*H]-cCAMP).

o Reaction Termination: After a defined period, the reaction is stopped.

e Product Measurement: The amount of hydrolyzed substrate is quantified, often using
scintillation counting after chromatographic separation of the product from the substrate.

e |C50 Calculation: Inhibition curves are generated by plotting the percentage of enzyme
inhibition against the log concentration of DSR-141562 to calculate the IC50 value.

In Vivo Models for Schizophrenia

The efficacy of DSR-141562 was tested in well-established rodent and primate models that
mimic aspects of schizophrenia.[3]

1. Methamphetamine-Induced Hyperactivity (Model for Positive Symptoms)

e Principle: Dopamine receptor agonists like methamphetamine induce hyperlocomotor activity
in rodents, which is used to model the positive (psychotic) symptoms of schizophrenia.
Standard antipsychotics block this effect.

e Protocol:
o Rats are habituated to an open-field arena.

o DSR-141562 (e.g., 3-30 mg/kg) or a vehicle is administered orally.
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o After a set pre-treatment time, methamphetamine is administered to induce hyperactivity.

o Locomotor activity (e.g., distance traveled, rearing frequency) is recorded using automated
tracking systems.

o The effect of DSR-141562 is compared to the vehicle-treated group.[3]

2. Phencyclidine (PCP)-Induced Social Interaction Deficit (Model for Negative Symptoms)

e Principle: Repeated administration of N-methyl-D-aspartate (NMDA) receptor antagonists
like PCP causes social withdrawal in rodents, modeling the negative symptoms and social
deficits of schizophrenia.[2][3]

e Protocol:

o Mice receive repeated administrations of PCP to induce a social deficit phenotype.

o On the test day, DSR-141562 (e.g., 0.3-3 mg/kg) or vehicle is administered orally.

o Treated mice are placed in an arena with an unfamiliar, non-drugged mouse.

o The duration of active social interaction (e.g., sniffing, following) is manually or
automatically scored.

o Reversal of the PCP-induced deficit is measured.[1][3]

3. Novel Object Recognition (Model for Cognitive Deficits)

e Principle: This task assesses learning and memory, cognitive domains that are impaired in
schizophrenia. PCP-treated animals often show deficits in recognizing a novel object.

e Protocol:

o Rats are treated with PCP to induce cognitive deficits.

o Familiarization Phase: Animals are placed in an arena with two identical objects and the
exploration time for each is recorded.
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o Test Phase: After a retention interval, one of the objects is replaced with a novel one.
DSR-141562 (e.g., 0.3-3 mg/kg) is administered before this phase.

o Healthy animals spend significantly more time exploring the novel object. The ability of
DSR-141562 to reverse the PCP-induced lack of preference for the novel object is
quantified.[2][3]

Conclusion

DSR-141562 is a potent and selective PDE1B inhibitor with a preclinical profile that suggests
therapeutic potential for treating the complex symptom domains of schizophrenia.[3] Its ability
to penetrate the brain and modulate cGMP levels translates to efficacy in animal models of
positive, negative, and cognitive symptoms without inducing catalepsy, a common side effect of
typical antipsychotics.[1][3] The elevation of cGMP in the CSF serves as a potential
translational biomarker for clinical studies.[2][3] These findings underscore the promise of
targeting the PDE1 enzyme as a novel therapeutic strategy in psychiatry and warrant further
clinical investigation of DSR-141562.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [DSR-141562 phosphodiesterase 1 inhibition].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2406171#dsr-141562-phosphodiesterase-1-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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